Cas no 315233-85-3 (7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one)

7-Ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by its unique structural features, including a trifluoromethyl group and an ethoxy substituent. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl moiety, which can enhance metabolic stability and binding affinity. The chromenone core provides a rigid scaffold for further functionalization, while the phenyl and ethoxy-methyl substitutions offer tunable steric and electronic properties. Its well-defined synthetic pathway allows for consistent purity and scalability, making it a valuable intermediate for developing bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage for research applications.
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one structure
315233-85-3 structure
Product Name:7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
CAS No:315233-85-3
MF:C19H15F3O3
MW:348.315816164017
CID:6396923
PubChem ID:746446
Update Time:2025-11-01

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
    • 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one
    • SR-01000444018-1
    • 315233-85-3
    • 7-(ethyloxy)-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
    • AKOS003615644
    • SR-01000444018
    • AF-399/14945603
    • F0758-0101
    • 4H-1-Benzopyran-4-one, 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-
    • Inchi: 1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3
    • InChI Key: REYHKDDJQHCANI-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)OC2=C(C)C(OCC)=CC=C2C(=O)C=1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 348.09732882g/mol
  • Monoisotopic Mass: 348.09732882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 35.5Ų

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0758-0101-2μmol
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
315233-85-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0758-0101-5μmol
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F0758-0101-10μmol
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$69.0 2023-05-17
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F0758-0101-20μmol
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
315233-85-3 90%+
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$79.0 2023-05-17
Life Chemicals
F0758-0101-1mg
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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F0758-0101-2mg
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Life Chemicals
F0758-0101-3mg
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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$63.0 2023-05-17
Life Chemicals
F0758-0101-4mg
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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$66.0 2023-05-17
Life Chemicals
F0758-0101-5mg
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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F0758-0101-10mg
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
315233-85-3 90%+
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$79.0 2023-05-17

Additional information on 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Professional Introduction to Compound with CAS No. 315233-85-3 and Product Name: 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

The compound identified by the CAS number 315233-85-3 and the product name 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one represents a significant advancement in the field of pharmaceutical chemistry. This chromene derivative, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple substituents, including ethoxy, methyl, phenyl, and trifluoromethyl groups, imparts distinct electronic and steric properties that make this compound a promising candidate for further exploration.

Chromenes are heterocyclic compounds that have been extensively studied for their biological activities. The core structure of chromenes, consisting of a benzopyranone ring system, provides a versatile scaffold for modifying pharmacophoric properties. In the case of 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, the strategic placement of these substituents enhances its interaction with biological targets. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity, making it a valuable feature in drug design.

Recent research has highlighted the importance of chromene derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds with similar structural motifs exhibit anti-inflammatory, antioxidant, and anticancer properties. The 7-ethoxy and 8-methyl substituents contribute to the compound's solubility and bioavailability, which are critical factors in drug formulation. Furthermore, the phenyl group can serve as a platform for further derivatization, allowing for the creation of novel analogs with enhanced pharmacological profiles.

The synthesis of 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent requirements of pharmaceutical applications. The compound's stability under various conditions has also been thoroughly evaluated, confirming its suitability for further investigation.

In vitro studies have begun to uncover the biological significance of this chromene derivative. Initial experiments suggest that it interacts with specific enzymes and receptors involved in pathological processes. For instance, preliminary data indicate that it may inhibit key enzymes implicated in inflammation and cell proliferation. The trifluoromethyl group's electron-withdrawing effect enhances these interactions by modulating electronic properties at the binding site. This finding aligns with broader trends in medicinal chemistry where fluorinated compounds are increasingly recognized for their therapeutic potential.

The pharmacokinetic profile of 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is another critical aspect that has been examined. Comparative studies with structurally related compounds have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These evaluations are essential for optimizing dosing regimens and minimizing potential side effects. The compound's favorable pharmacokinetic characteristics position it as a viable candidate for clinical development.

Future research directions include exploring the compound's mechanism of action in greater detail. Investigating how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic efficacy. Additionally, computational modeling techniques can be employed to predict binding affinities and optimize lead structures. Such approaches are integral to modern drug discovery pipelines and will likely inform the design of next-generation chromene-based therapeutics.

The versatility of chromene derivatives extends beyond their use as standalone drugs. They can also serve as key intermediates in the synthesis of more complex molecules with tailored properties. The structural features of 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one make it an attractive building block for generating libraries of diverse compounds for high-throughput screening.

In conclusion, the compound identified by CAS number 315233-85-3 represents a significant contribution to pharmaceutical chemistry. Its unique structural composition and promising biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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